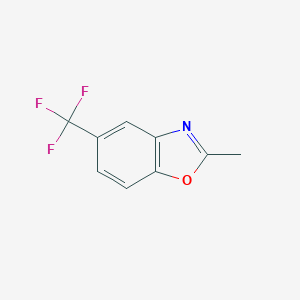

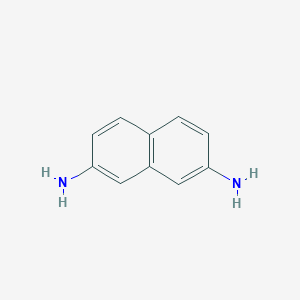

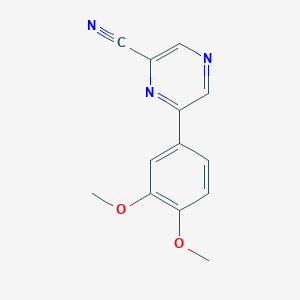

![molecular formula C14H8BrF3N2 B184299 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 724742-88-5](/img/structure/B184299.png)

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Descripción general

Descripción

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C14H8BrF3N2 .

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to the 2-position and a trifluoromethyl group attached to the 6-position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been used for the direct functionalization of imidazo[1,2-a]pyridines .Physical and Chemical Properties Analysis

The molecular weight of this compound is 341.1259296 . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Pharmacological Applications

Imidazo[1,2-a]pyridine derivatives, such as those reviewed in the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, exhibit a range of biological activities including insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The modification of these compounds has been a focus for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Optical Sensors

Compounds with pyrimidine derivatives, including imidazo[1,2-a]pyridine derivatives, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as optical sensors in biological and medicinal applications (Jindal & Kaur, 2021).

Antimicrobial Properties

Synthetic imidazopyridine-based derivatives have shown potential as inhibitors against multi-drug-resistant bacterial infections. The heterocyclic scaffold of imidazopyridines, related to the compound , provides a basis for developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-a]pyridines, have been extensively researched for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel materials for organic light-emitting diodes and solar cells (Lipunova et al., 2018).

Synthesis and Catalysis

Ionic liquid-modified materials, including those modified with imidazole derivatives, have shown significant potential in solid-phase extraction, chromatography, and catalysis. These materials offer unique properties for the separation and analysis of compounds, demonstrating the versatility of imidazole-related scaffolds in scientific research (Vidal et al., 2012).

Direcciones Futuras

Imidazo[1,2-a]pyridines have been receiving significant attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field . The development of new synthetic strategies and drug development due to its wide range of applications in medicinal chemistry is expected .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can modify the compound’s interactions with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are significant components of various biochemical pathways. They are found in many biological systems, from the smallest prokaryotes to the largest eukaryotes . They are part of various enzymes, proteins, and most importantly, DNA

Result of Action

Imidazo[1,2-a]pyridines have been found to show good solid-state fluorescence , indicating potential applications in imaging and diagnostics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. For instance, it is recommended to store the compound in a cool, dry, well-ventilated area to maintain its stability and efficacy.

Análisis Bioquímico

Biochemical Properties

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It is known to interact with specific proteins, such as the cytochrome P450 enzyme system, thereby modulating their activity . This interaction can lead to changes in the metabolism of other compounds, making it a valuable tool in studying enzyme-substrate interactions. Additionally, this compound exhibits anti-inflammatory and antioxidant properties, which further enhance its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of the cytochrome P450 enzyme system, which plays a pivotal role in the metabolism of drugs and other xenobiotics . This modulation can lead to alterations in the expression of genes involved in metabolic pathways, thereby impacting cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its interaction with the cytochrome P450 enzyme system, where it acts as a modulator of enzyme activity . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context. Additionally, this compound can bind to other biomolecules, influencing their function and stability. These binding interactions can result in changes in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including potential disruptions in metabolic pathways and cellular homeostasis. Threshold effects have been observed, indicating that the dosage must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the cytochrome P450 enzyme system . This interaction can lead to changes in the metabolism of other compounds, affecting metabolic flux and metabolite levels. The compound’s influence on these pathways underscores its potential as a tool for studying enzyme-substrate interactions and metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . These interactions can affect its localization and accumulation within different cellular compartments. Understanding the transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Propiedades

IUPAC Name |

2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZGHRSWMFFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357368 | |

| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724742-88-5 | |

| Record name | 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724742-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

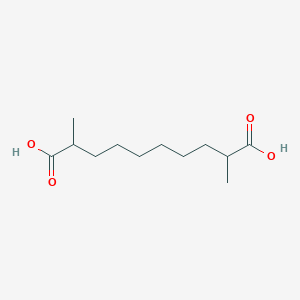

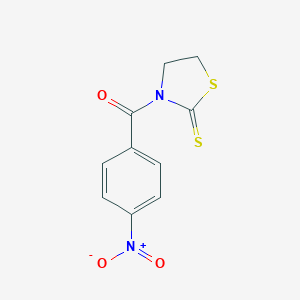

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)